N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-bromo-2-chlorobenzamide
Description
“N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-bromo-2-chlorobenzamide” is a complex organic compound that contains a benzothiazole moiety . Benzothiazoles are aromatic heterocyclic compounds that consist of a benzene ring fused to a thiazole ring . They are known for their wide range of applications in medicinal chemistry and as intermediates in the synthesis of various organic compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazoles are generally synthesized by the condensation of 2-aminobenzenethiols with carboxylic acids . The reaction is typically catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring attached to a phenyl ring via an amide linkage . The benzothiazole and phenyl rings are likely to be planar due to the conjugated pi system, leading to significant resonance stabilization .
Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in condensation reactions with various electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. In general, benzothiazoles are slightly viscous liquids that are very slightly soluble in water .
Future Directions
Given the wide range of biological activities exhibited by benzothiazole derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its mechanism of action.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-bromo-2-chlorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2N2OS/c21-12-6-8-14(22)13(10-12)19(26)24-17-9-11(5-7-15(17)23)20-25-16-3-1-2-4-18(16)27-20/h1-10H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMXAKKYOFDETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.